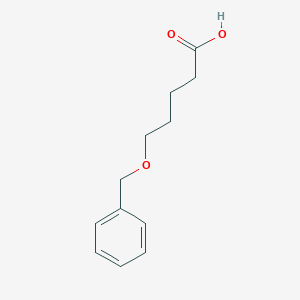

5-(Benzyloxy)pentanoic acid

Description

Properties

IUPAC Name |

5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXWSDBAURXMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439597 | |

| Record name | 5-BENZYLOXYPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64740-39-2 | |

| Record name | 5-BENZYLOXYPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Benzyloxy)pentanoic Acid via Williamson Ether Synthesis

This guide provides a comprehensive overview and a field-proven protocol for the synthesis of 5-(benzyloxy)pentanoic acid. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the synthetic procedure, but the underlying chemical principles that ensure a successful and reproducible outcome. We will delve into the mechanistic nuances of the Williamson ether synthesis as applied to a bifunctional substrate, providing a rationale for every experimental choice.

Introduction: The Strategic Importance of Benzyl Protection

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products. The benzyl group serves as a robust protecting group for the terminal hydroxyl moiety of 5-hydroxypentanoic acid. This protection is critical as it prevents the hydroxyl group from participating in undesired side reactions while allowing for selective modification of the carboxylic acid terminus. The Williamson ether synthesis, a classic yet powerful method, remains one of the most reliable strategies for installing this benzyl ether linkage.[1][2]

This guide moves beyond a simple recitation of steps, focusing instead on the critical decision-making process inherent in synthesizing a molecule with two distinct acidic protons—the carboxylic acid (pKa ~4-5) and the alcohol (pKa ~16-18).

Mechanistic Deep Dive: A Chemoselective Sₙ2 Reaction

The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][3] In its classic form, an alkoxide ion acts as a nucleophile, attacking a primary alkyl halide to form an ether.[4][5]

The synthesis of this compound from 5-hydroxypentanoic acid and benzyl bromide presents a unique challenge due to the presence of two acidic functional groups. A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the necessary alkoxide nucleophile. However, the carboxylic acid is significantly more acidic and will be deprotonated first.

The key to a successful synthesis lies in a two-step deprotonation followed by a selective nucleophilic attack:

-

Deprotonation Cascade: A strong base, such as sodium hydride (NaH), is introduced. The first equivalent of NaH rapidly and irreversibly deprotonates the more acidic carboxylic acid, forming a sodium carboxylate and hydrogen gas. A second equivalent of NaH then deprotonates the much less acidic primary alcohol to form the sodium alkoxide.[6] The evolution of H₂ gas drives these equilibria to completion.

-

Nucleophilic Attack: The resulting dianion possesses two potential nucleophilic centers: the carboxylate and the alkoxide. The alkoxide is a significantly stronger nucleophile than the resonance-stabilized carboxylate. Consequently, it selectively attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 fashion.[3][7]

-

Constraint of the Electrophile: The choice of benzyl bromide as the electrophile is critical. As a primary halide, it is highly susceptible to Sₙ2 attack and is sterically unhindered, minimizing the potential for the competing E2 elimination reaction that would dominate with secondary or tertiary halides.[1][3]

Below is a diagram illustrating the core reaction mechanism.

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Design and Rationale

A robust protocol is a self-validating system. Each parameter is chosen to maximize yield and purity while ensuring safety and reproducibility.

| Parameter | Selection & Rationale |

| Alcohol Substrate | 5-Hydroxypentanoic Acid |

| Electrophile | Benzyl Bromide (BnBr) |

| Base | Sodium Hydride (NaH, 60% dispersion in oil) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Stoichiometry | Base: ~2.2 equivalents; Benzyl Bromide: ~1.1 equivalents |

| Temperature | 0 °C to Room Temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): NaH is an ideal base for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the alcohol.[4] The byproduct, hydrogen gas, is inert and bubbles out of the solution, preventing any reverse reaction.[8] Using a slight excess (~2.2 eq.) ensures complete formation of the dianion.

-

Anhydrous THF: The reaction is highly sensitive to moisture, as water would quench the NaH and the alkoxide. THF is an excellent polar aprotic solvent that dissolves the organic substrate and intermediate salts while remaining unreactive.[3][9]

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon is mandatory to prevent atmospheric moisture from interfering with the reaction and to safely handle the pyrophoric NaH and flammable H₂ gas produced.

-

Temperature Control: The initial addition of NaH is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent Sₙ2 reaction can then be allowed to proceed at room temperature for a sufficient duration to ensure completion.

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a laboratory scale synthesis and assumes familiarity with standard organic chemistry laboratory techniques.

Reagents and Equipment

-

5-Hydroxypentanoic Acid

-

Sodium Hydride (60% dispersion in mineral oil)

-

Benzyl Bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, bubbler, ice bath.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Procedure

-

Setup: Under an inert atmosphere, add 5-hydroxypentanoic acid to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF via cannula or syringe and stir until the acid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) in small portions. Caution: Hydrogen gas evolution will occur. Stir the resulting slurry at 0 °C for 1 hour.

-

Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

-

Acidification & Extraction: Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 portions).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Product Characterization

The identity and purity of the final product must be confirmed through spectroscopic analysis.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H).- Benzylic methylene protons (-O-CH₂ -Ph): ~4.5 ppm (singlet, 2H).- Methylene protons adjacent to ether oxygen (-CH₂ -O-): ~3.5 ppm (triplet, 2H).- Methylene protons adjacent to carbonyl (-CH₂ -COOH): ~2.4 ppm (triplet, 2H).- Remaining methylene protons: ~1.6-1.8 ppm (multiplet, 4H).- Carboxylic acid proton (-COOH ): ~10-12 ppm (broad singlet, 1H).[10][11] |

| ¹³C NMR | - Carbonyl carbon (~175-180 ppm).- Aromatic carbons (~127-138 ppm).- Benzylic carbon (~73 ppm).- Methylene carbon adjacent to ether oxygen (~70 ppm).- Aliphatic methylene carbons (~20-35 ppm).[10] |

| IR Spectroscopy | - Very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1710 cm⁻¹).- C-O stretch from the ether (~1100 cm⁻¹).- C-H stretches (aromatic and aliphatic) (~2850-3050 cm⁻¹).[10] |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₁₂H₁₆O₃ (208.25 g/mol ).[12] |

Conclusion

The Williamson ether synthesis, when applied thoughtfully, is a highly effective method for preparing this compound. Success hinges on a clear understanding of the Sₙ2 mechanism, careful control of reaction conditions to ensure anhydrousness, and a rational approach to the chemoselectivity challenge posed by the bifunctional starting material. By following the principles and the detailed protocol outlined in this guide, researchers can reliably synthesize this important chemical intermediate with high yield and purity.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

-

Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids. [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Newcastle University Theses. (2022, October 13). Synthesis and Study of Peptidic Bacterial Siderophores. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). METHYL-5-(BENZYLOXY)-PENTANOATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. YouTube. [Link]

-

PubChem. (n.d.). Benzyl 5-hydroxypentanoate. [Link]

-

ResearchGate. (2016, August). Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid: An Analog of Succinyl Phosphate. [Link]

-

Chemistry LibreTexts. (2023, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. [Link]

- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy)

-

National Institute of Standards and Technology. (n.d.). Pentanoic acid. [Link]

- Google Patents. (n.d.).

-

European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. [Link]

- Google Patents. (n.d.).

-

chemistNATE. (2020, April 13). 1H NMR of C5H10O2 (pentatonic acid, valeric acid) [Video]. YouTube. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound|CAS 64740-39-2|RUO [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(benzyloxy)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 5-(benzyloxy)pentanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. As a bifunctional molecule featuring a terminal carboxylic acid and a benzyl ether, its characteristics are crucial for predicting its behavior in various chemical and biological systems. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin our understanding of this compound.

Core Molecular Identity and Structure

This compound is a carboxylic acid derivative with a benzyl ether protecting group on the terminal hydroxyl of a five-carbon chain.[1] This structure imparts a dual nature to the molecule: the polar, acidic carboxyl group and the nonpolar, aromatic benzyl group.

| Property | Value | Source(s) |

| CAS Number | 64740-39-2 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| InChI Key | MXXWSDBAURXMNQ-UHFFFAOYSA-N | [1] |

Key Physicochemical Properties: A Detailed Examination

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its reactivity, solubility, and pharmacokinetic profile.

Physical State and Appearance

At room temperature, this compound is typically a solid. While specific details on its appearance are not widely documented, analogous compounds suggest it is likely a white to off-white crystalline solid.[3]

Melting and Boiling Points

The melting and boiling points are critical indicators of the purity and thermal stability of a compound.

| Property | Value | Notes |

| Melting Point | Data not available | The melting point of a related, more complex derivative, (R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, is reported as 99-105 °C.[3] This suggests that the parent compound will have a distinct melting point that is essential to determine experimentally for purity assessment. |

| Boiling Point | 346.3 ± 25.0 °C at 760 mmHg | This is a predicted value and should be confirmed experimentally. The high boiling point is expected due to the molecule's size and the presence of the polar carboxylic acid group, which allows for strong intermolecular hydrogen bonding. |

Expert Insight: The lack of a reported experimental melting point in readily available literature highlights the specialized nature of this compound. For any new synthesis or batch, determining the melting point is a fundamental first step in characterization. A sharp melting point range would be indicative of high purity.

Density

The density of this compound has been reported as:

| Property | Value |

| Density | 1.1 ± 0.1 g/cm³ |

This value is consistent with a moderately sized organic molecule containing oxygen atoms.

Acidity (pKa)

The pKa is a crucial parameter for understanding the ionization state of the carboxylic acid group at a given pH. This, in turn, influences its solubility, reactivity, and biological interactions.

Predicted Value and Rationale: The pKa of a carboxylic acid is influenced by the electronic effects of its substituents. The benzyl ether group is located at the 5-position, which is relatively distant from the carboxylic acid. Therefore, its inductive effect on the acidity of the carboxyl group is expected to be minimal. The pKa is likely to be close to that of pentanoic acid, which is approximately 4.84.

This method provides a reliable and accurate determination of the pKa.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of this compound is dictated by the interplay between its polar carboxylic acid head and its nonpolar benzyl ether tail.

Qualitative Solubility Profile:

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The presence of the polar carboxylic acid allows for some interaction with water through hydrogen bonding. However, the nonpolar benzyl group and the five-carbon chain limit its aqueous solubility. |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is ionic and readily soluble in aqueous solutions. |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The carboxylic acid will remain protonated and its limited aqueous solubility will persist. |

| Common Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol) | Soluble | The nonpolar character of the benzyl group and the alkyl chain, along with the hydrogen bonding capability of the carboxylic acid, allows for good solubility in a range of common organic solvents. |

-

Sample Preparation: Place approximately 20-30 mg of this compound into separate test tubes.

-

Solvent Addition: Add 1 mL of the desired solvent to each test tube.

-

Observation: Agitate the mixture and observe if the solid dissolves completely. Gentle warming can be applied to assess temperature effects on solubility.

-

Acid/Base Testing: For aqueous insolubility, subsequent addition of 5% NaOH or 5% HCl will determine its acidic or basic nature.

Caption: Decision tree for qualitative solubility testing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent. |

| ~7.3 | Multiplet | 5H | Ar-H | The five protons of the phenyl group of the benzyl ether. |

| ~4.5 | Singlet | 2H | -O-CH₂-Ar | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. |

| ~3.5 | Triplet | 2H | -CH₂-O- | The methylene group adjacent to the ether oxygen. |

| ~2.3 | Triplet | 2H | -CH₂-COOH | The methylene group alpha to the carbonyl group is deshielded. |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂- | The two central methylene groups of the pentanoic acid chain. |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |

| ~127-129 | Ar-CH | The protonated aromatic carbons. |

| ~73 | -O-CH₂-Ar | The benzylic carbon. |

| ~69 | -CH₂-O- | The carbon of the pentanoic chain attached to the ether oxygen. |

| ~34 | -CH₂-COOH | The carbon alpha to the carbonyl group. |

| ~22, ~29 | -CH₂-CH₂-CH₂- | The remaining methylene carbons of the pentanoic acid chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretches |

| ~1100 | Strong | C-O stretch of the ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 208.

-

Key Fragmentation Patterns:

-

Loss of the benzyl group: A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic feature of benzyl ethers.

-

Loss of the benzyloxy group: A peak corresponding to the loss of the C₇H₇O radical.

-

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

-

McLafferty rearrangement: If sterically feasible, this rearrangement can occur in the pentanoic acid chain.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds, such as 5-(((benzyloxy)carbonyl)amino)pentanoic acid, suggest the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, such as a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Disclaimer: This information is for guidance only and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

Synthesis Outline

This compound is typically synthesized via the Williamson ether synthesis.[1]

Caption: General synthetic route to this compound.

This reaction involves the deprotonation of the hydroxyl group of 5-hydroxypentanoic acid with a strong base, followed by nucleophilic attack of the resulting alkoxide on benzyl bromide. Anhydrous conditions are crucial to prevent side reactions.[1]

Conclusion

References

- (2S)-2-Amino-5-(benzyloxy)

- 5-(Benzyloxycarbonylamino)

- This compound | 64740-39-2. (n.d.). Benchchem.

- 5-(((Benzyloxy)carbonyl)amino)pentanoic acid. (n.d.). CymitQuimica.

- 5-{[(benzyloxy)carbonyl]amino}pentanoic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- 5-Benzoylpentanoic acid Safety D

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Benzoic acid Safety D

- 4-Benzyloxybenzoic acid Safety D

- This compound synthesis. (n.d.). ChemicalBook.

- 5-Benzoylpentanoic Acid | C12H14O3 | CID 223595. (n.d.). PubChem.

- Pentanoic acid. (n.d.). FooDB.

- Synthesis and crystal structure of benzyl 5-oxo-5-phenyl-2-(quinolin-2-yl)pentanoate, C27H23NO3. (2019).

- pKa Determination in non-Aqueous Solvents. (2021). The University of Liverpool Repository.

- 5-[(2-Benzylphenyl)amino]pentanoic Acid. (n.d.). Benchchem.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry.

- Pentanoic acid. (n.d.). NMPPDB.

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024).

- 5-(Phenylmethoxy)pentanoic Acid. (n.d.). LGC Standards.

- Valeric acid. (n.d.). Wikipedia.

- Pentanoic Acid | C5H10O2 | CID 7991. (n.d.). PubChem.

Sources

Introduction: The Versatility of a Protected Pentanoic Acid Scaffold

An In-depth Technical Guide to 5-(Benzyloxy)pentanoic Acid (CAS: 64740-39-2)

This compound is a carboxylic acid derivative featuring a five-carbon aliphatic chain where the terminal hydroxyl group is protected by a benzyl ether linkage.[1] With the molecular formula C₁₂H₁₆O₃ and a molecular weight of approximately 208.25 g/mol , this compound serves as a crucial bifunctional building block in advanced organic synthesis.[1][2][3] The presence of a terminal carboxylic acid and a stable, yet readily cleavable, benzyl ether protecting group makes it a highly valuable intermediate for researchers in drug discovery, polymer science, and medicinal chemistry.[1][4]

The pentanoic acid scaffold provides a flexible carbon chain that influences the hydrophobicity of target molecules, while the carboxylic acid moiety offers a reactive handle for forming amides, esters, and other functional groups.[4] The benzyloxy group protects the terminal alcohol from unwanted reactions, allowing for selective chemistry at the carboxylic acid terminus.[4] This guide provides a comprehensive overview of the synthesis, characterization, applications, and handling of this compound for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

A summary of the key identifiers and properties of this compound is presented below. This data is essential for its correct identification, handling, and use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 64740-39-2 | [2][3][5][6] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |

| Molecular Weight | 208.25 g/mol | [1][2][3] |

| Synonyms | 5-Benzyloxyvaleric Acid, 5-Benzoxypentanoic Acid | [1][3] |

| InChI | 1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) | [3][5] |

| InChIKey | MXXWSDBAURXMNQ-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The most common and efficient route for the synthesis of this compound is the Williamson ether synthesis.[1] This method involves the nucleophilic substitution (SN2) reaction between a 5-hydroxypentanoate salt and benzyl bromide, followed by hydrolysis of the resulting ester.

Logical Workflow for Synthesis

The synthesis follows a logical progression from starting materials to the final purified product, involving protection of the alcohol, reaction, and subsequent workup and purification steps.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis starting from sodium 5-hydroxypentanoate. Anhydrous conditions are critical to prevent side reactions.[1]

Materials:

-

Sodium 5-hydroxypentanoate

-

Benzyl bromide

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Acetone (anhydrous)

-

Ethyl acetate

-

1N Sodium bisulfate solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Sodium hydroxide (for subsequent hydrolysis if starting from an ester)

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium 5-hydroxypentanoate in anhydrous acetone. Add benzyl bromide (typically 2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).[7]

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 45-50°C) and stir for 24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling the mixture to room temperature, concentrate it under reduced pressure to remove the acetone.[7] Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and finally with saturated aqueous sodium chloride.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude benzyl 5-(benzyloxy)pentanoate.

-

Ester Hydrolysis (if applicable): If the starting material was an ester or if the product is the benzyl ester, dissolve the crude product in a suitable solvent (e.g., methanol/water mixture) and add an excess of sodium hydroxide. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the mixture in an ice bath and acidify with hydrochloric acid until the pH is acidic. Extract the aqueous layer multiple times with ethyl acetate.

-

Final Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The final product, this compound, can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[8][9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Analytical Workflow

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a multiplet for the aromatic protons of the benzyl group (typically ~7.3 ppm), a singlet for the benzylic methylene protons (-O-CH₂-Ph) around 4.5 ppm, and several multiplets for the aliphatic protons of the pentanoic acid chain between ~1.5 and 3.5 ppm. A broad singlet at high chemical shift (>10 ppm) corresponding to the carboxylic acid proton will also be present.[10]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carboxylic carbon (~170-180 ppm), signals for the aromatic carbons (~127-138 ppm), a signal for the benzylic methylene carbon (~70 ppm), and signals for the aliphatic carbons of the pentanoic acid chain.[11]

Protocol: Sample Preparation for NMR Analysis

-

Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Place the prepared NMR tube into the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 208 would be expected. Key fragmentation patterns would include the loss of the benzyl group (C₇H₇, 91 amu) or the benzyloxy group (C₇H₇O, 107 amu). Cleavage of the pentanoic acid chain would also produce characteristic fragments.[12][13] For instance, the benzoyl cation ([C₆H₅C=O]⁺) at m/z 105 is a common fragment in related structures.[14]

Protocol: Sample Preparation for LC-MS Analysis

-

Prepare a stock solution of the sample by dissolving a known amount (e.g., 1 mg) in a small volume (e.g., 1 mL) of a suitable solvent like methanol or acetonitrile.

-

Perform serial dilutions of the stock solution using the initial mobile phase of the liquid chromatography (LC) method to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL).[15]

-

Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered sample to an autosampler vial for injection into the LC-MS system.

Applications in Research and Development

This compound is a versatile precursor for a range of complex molecules, finding significant use in pharmaceutical and polymer sciences.[1]

Key Application Areas

Caption: Major application areas of this compound.

-

Pharmaceutical Synthesis: The compound is a key building block for synthesizing complex organic molecules intended for therapeutic use.[1] Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents.[1] For example, a related structure, (S)-5-(4-benzyloxyphenyl)-4-(7-phenylheptanoylamino)pentanoic acid, has been studied as a secretory phospholipase A2 (sPLA2) inhibitor, highlighting the utility of this scaffold in developing targeted therapeutics.[16]

-

Peptide Synthesis: In the construction of peptides, it can be used to introduce a protected five-carbon spacer, allowing for the modification of peptide structure and properties.[1]

-

Polymer Science: this compound is used in polymer chemistry for synthesizing copolyesters through lipase-catalyzed ring-opening polymerization of δ-valerolactone derivatives.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety and maintain the integrity of this compound.

-

Hazards: The compound is classified as an irritant, causing skin irritation and serious eye damage.[17] It may also be harmful if swallowed and may cause respiratory irritation.[17]

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid creating dust and avoid inhalation, ingestion, and contact with skin and eyes.[18]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[18]

Conclusion

This compound, CAS number 64740-39-2, is a foundational building block in modern organic synthesis. Its unique structure, combining a reactive carboxylic acid with a robust benzyl-protected alcohol, provides chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its synthesis, analytical characterization, and applications, as detailed in this guide, is essential for researchers aiming to leverage its potential in the development of novel pharmaceuticals, polymers, and other advanced materials. Adherence to strict safety protocols is crucial when handling this compound to ensure a safe and effective research environment.

References

- This compound | 64740-39-2 - Benchchem. (n.d.).

-

This compound | CAS#:64740-39-2 | Chemsrc. (n.d.). Retrieved from [Link]

- Walton, E. (1959). Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. U.S. Patent No. 2,915,532. Washington, DC: U.S. Patent and Trademark Office.

-

SAFETY DATA SHEET. (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]

-

5-(((Benzyloxy)carbonyl)amino)pentanoic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

METHYL-5-(BENZYLOXY)-PENTANOATE - 13C NMR - SpectraBase. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

5-Benzyloxyindole-2-carboxylic acid - NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of Benzyl 2-Benzyl-5-hydroxy-pentanoate - PrepChem.com. (n.d.). Retrieved from [Link]

- Chen, Y., et al. (2018). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. U.S. Patent No. 10,662,190 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Benzyl 5-hydroxypentanoate | C12H16O3 - PubChem. (n.d.). Retrieved from [Link]

-

Zadrazilova, I., et al. (2013). New propanoyloxy derivatives of 5β-cholan-24-oic acid as drug absorption modifiers. Bioorganic & Medicinal Chemistry, 21(15), 4579-4589. Retrieved from [Link]

-

Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks... - Filo. (2025, May 30). Retrieved from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... - Doc Brown's Chemistry. (2025, November 8). Retrieved from [Link]

-

LC/MS chromatogram of five benzoic acid compounds... - ResearchGate. (n.d.). Retrieved from [Link]

-

Rapid and sensitive gas chromatography-triple quadrupole mass spectrometry method for the determination of organic acids in tobacco leaves. (n.d.). Analytical Methods. Retrieved from [Link]

-

Process for the purification of carboxylic acids and/or their anhydrides. (n.d.). European Patent Office - EP 0535825 A2. Retrieved from [Link]

-

Development of a method for trace level determination of antibiotics in drinking water sources... (n.d.). Analytical Methods. Retrieved from [Link]

-

Prodrugs as empowering tools in drug discovery and development... (2024, January 16). Chemical Society Reviews. Retrieved from [Link]

-

Pentanoic acid - NIST WebBook. (n.d.). Retrieved from [Link]

-

shows an example, using pentanoic acid, of the chromatographic method... - ResearchGate. (n.d.). Retrieved from [Link]

- Process for the purification of benzoic acid. (n.d.). U.S. Patent No. 4,092,353.

-

A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). Food Additives & Contaminants: Part A. Retrieved from [Link]

-

Method for the purification of benzoic acid. (1991, October 23). European Patent Office - EP 0453022 A2. Retrieved from [Link]

- Process for the purification of benzoic acid by distillation with an amine. (n.d.). U.S. Patent No. 5,037,512.

-

1H NMR of C5H10O2 (pentanoic acid, valeric acid) - YouTube. (2020, April 13). Retrieved from [Link]

Sources

- 1. This compound|CAS 64740-39-2|RUO [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 5-(Phenylmethoxy)pentanoic Acid | LGC Standards [lgcstandards.com]

- 4. 4-(Benzyloxy)pentanoic Acid | Benchchem [benchchem.com]

- 5. This compound | 64740-39-2 [sigmaaldrich.com]

- 6. This compound | CAS#:64740-39-2 | Chemsrc [chemsrc.com]

- 7. Synthesis routes of Benzyl 5-hydroxypentanoate [benchchem.com]

- 8. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]

- 9. US5037512A - Process for the purification of benzoic acid by distillation with an amine - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID(1486-48-2) 13C NMR [m.chemicalbook.com]

- 12. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks.. [askfilo.com]

- 13. Pentanoic acid [webbook.nist.gov]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. benchchem.com [benchchem.com]

- 16. aksci.com [aksci.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-(Benzyloxy)pentanoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pentanoic acid, a carboxylic acid featuring a benzyl ether protective group, serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a protected hydroxyl group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthetic methodologies, and applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic use of the benzyl ether as a protecting group allows for selective reactions at the carboxylic acid moiety, a crucial aspect in multi-step synthetic pathways.

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several names and is cataloged in various chemical databases.

| Identifier | Value |

| Systematic (IUPAC) Name | 5-(Phenylmethoxy)pentanoic acid |

| Common Names | This compound, 5-Benzyloxyvaleric Acid, 5-Benzoxypentanoic Acid |

| CAS Number | 64740-39-2[1][2] |

| Molecular Formula | C₁₂H₁₆O₃[1][2] |

| InChI Key | MXXWSDBAURXMNQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 208.25 g/mol [1][2] |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available for the pure acid; a derivative, (R)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, has a melting point of 69-71°C. |

| Boiling Point | Data not readily available. |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common and effective methods are the Williamson ether synthesis and the Fischer esterification, followed by hydrolysis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an Sₙ2 mechanism.[3][4] For the synthesis of this compound, this entails the reaction of a 5-halopentanoic acid ester with benzyl alcohol in the presence of a base, or more directly, the reaction of 5-hydroxypentanoic acid with benzyl bromide.

-

Preparation: To a solution of 5-hydroxypentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[5]

Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7][8] In the context of synthesizing the target molecule, this would involve the esterification of pentanoic acid with benzyl alcohol, followed by a subsequent selective reaction to introduce the hydroxyl group and its protection. A more direct, though less common, approach would be the esterification of a pre-functionalized pentanoic acid.

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine pentanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting benzyl pentanoate can be purified by distillation. Further steps would be required to introduce the 5-hydroxy group and protect it as a benzyl ether.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet around 7.2-7.4 ppm), the benzylic methylene protons (a singlet around 4.5 ppm), the methylene protons adjacent to the ether oxygen (a triplet around 3.5 ppm), the methylene protons alpha to the carbonyl group (a triplet around 2.4 ppm), and the remaining methylene protons in the pentanoic acid chain (multiplets between 1.5-1.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around 179 ppm. The aromatic carbons of the benzyl group will resonate in the 127-138 ppm region. The benzylic carbon will appear around 73 ppm, and the carbon of the methylene group adjacent to the ether oxygen will be around 70 ppm. The remaining aliphatic carbons will have signals in the upfield region of the spectrum.[11][12]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong C=O stretching absorption will be present around 1710 cm⁻¹. C-O stretching vibrations for the ether and carboxylic acid will appear in the 1300-1000 cm⁻¹ region.[13]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak [M]⁺. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). For this compound, a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic ether bond.[14][15]

Applications in Drug Discovery and Development

The structural motif of this compound and its derivatives has been explored in medicinal chemistry for the development of novel therapeutic agents. The pentanoic acid chain can act as a spacer, while the benzyloxy group can be a key pharmacophoric element or a protecting group for a phenol that is later revealed to be the active moiety.

Derivatives of similar structures have shown potential as anti-inflammatory and analgesic agents.[16][17][18][19] The carboxylic acid functionality is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it is often involved in binding to the active site of cyclooxygenase (COX) enzymes.[20] The benzyloxy group can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a validated target in cancer therapy.[21][22] While direct studies on this compound are limited, its role as a precursor allows for the synthesis of a diverse library of compounds for biological screening. For instance, the carboxylic acid can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships (SAR).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for researchers in both academic and industrial settings. The synthetic routes to this compound are well-established, and its characterization can be readily achieved using standard spectroscopic methods. The potential of its derivatives in drug discovery, particularly in the development of new anti-inflammatory and analgesic agents, underscores its significance in medicinal chemistry. This guide provides a solid foundation for scientists and researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

-

This compound | 64740-39-2. Benchchem.

-

Fischer Esterification-Typical Procedures. OperaChem.

-

Williamson Ether Synthesis. Cambridge University Press.

-

Fischer Esterification. Chem 221 - Organic Chemistry II Lab Manual.

-

Supplementary Information. The Royal Society of Chemistry.

-

METHYL-5-(BENZYLOXY)-PENTANOATE - Optional[13C NMR] - Chemical Shifts. CSEARCH.

-

(2S,3R)-3-(ALLYLOXY)-2-BENZYL-5-PHENYLPENTANOIC-ACID - Optional[13C NMR]. CSEARCH.

-

5-{[(benzyloxy)carbonyl]amino}pentanoic acid AldrichCPR. Sigma-Aldrich.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

Fischer Esterification. Chemistry Steps.

-

Fischer Esterification. Chemistry LibreTexts.

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. MacEwan University.

-

Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Benchchem.

-

Williamson ether synthesis. Wikipedia.

-

5-(((Benzyloxy)carbonyl)amino)pentanoic acid. CymitQuimica.

-

Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Institutes of Health.

-

This compound synthesis. ChemicalBook.

-

Recrystallization and Crystallization. University of California, Los Angeles.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database.

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

-

2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. National Institutes of Health.

-

In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals.

-

Recrystallization of Benzoic Acid. University of Massachusetts.

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. National Institutes of Health.

-

Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. National Institutes of Health.

-

Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate.

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.

-

Pentanoic Acid. National Institutes of Health.

-

Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. National Institutes of Health.

-

Separation, purification and identification of the components of a mixture. Royal Society of Chemistry.

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.

-

Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Royal Society of Chemistry.

-

Recrystallization of Benzoic Acid. Alfa Chemistry.

-

Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI.

-

Benzyl 5-hydroxypentanoate. National Institutes of Health.

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. National Institutes of Health.

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.. ResearchGate.

-

Purification of benzoic acid. Google Patents.

-

Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks.. Filo.

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange.

-

Molybdenum carbide nanoparticles within carbon nanotubes as superior catalyst for γ-Valerolactone production via levulinic acid hydrogenation. Royal Society of Chemistry.

-

Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Semantic Scholar.

-

Pentanoic acid, TMS derivative. National Institute of Standards and Technology.

-

Pentanoic acid. National Institute of Standards and Technology.

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

Sources

- 1. This compound|CAS 64740-39-2|RUO [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. athabascau.ca [athabascau.ca]

- 9. rsc.org [rsc.org]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks.. [askfilo.com]

- 16. mdpi.com [mdpi.com]

- 17. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]

- 21. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Benzyloxyvaleric Acid for Advanced Research

This guide provides a comprehensive technical overview of 5-benzyloxyvaleric acid, a molecule of significant interest in polymer chemistry and as a versatile building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

Molecular Architecture and Core Properties

5-Benzyloxyvaleric acid, also known as 5-(benzyloxy)pentanoic acid, is a carboxylic acid featuring a benzyl ether protecting group on the terminal carbon of a five-carbon aliphatic chain.[1] This structure bestows upon it a unique combination of properties derived from its aromatic and aliphatic components.

Chemical Structure and Identification

-

Chemical Name: 5-Benzyloxyvaleric acid

-

Synonyms: this compound, 5-Benzoxypentanoic Acid[1]

-

CAS Number: 64740-39-2

-

Molecular Formula: C₁₂H₁₆O₃[1]

-

Molecular Weight: 208.25 g/mol [1]

The molecule's structure consists of a pentanoic acid backbone where the hydroxyl group at the 5-position is protected by a benzyl group. This benzyloxy moiety is crucial, rendering the hydroxyl group inert to many reaction conditions while being readily removable when desired.

Physicochemical Properties

A thorough understanding of the physical properties of 5-benzyloxyvaleric acid is essential for its handling, purification, and application in various synthetic protocols.

| Property | Value | Source |

| Melting Point | Data not readily available in cited literature. | |

| Boiling Point | Data not readily available in cited literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural similarity to related compounds. |

| Density | Data not readily available in cited literature. |

Note: Experimentally determined values for melting point, boiling point, and density are not consistently reported in the surveyed literature. Researchers should consider experimental determination for specific applications.

Spectral Data for Structural Elucidation

Spectroscopic data is paramount for the unambiguous identification and characterization of 5-benzyloxyvaleric acid. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the aliphatic chain protons, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, the aliphatic carbons of the pentanoic acid chain, and a downfield signal for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretching peak for the carbonyl group (~1710 cm⁻¹), and C-O stretching bands for the ether linkage.

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of 5-benzyloxyvaleric acid is achieved through the Williamson ether synthesis. This method involves the reaction of a suitable 5-halopentanoic acid or its ester with benzyl alcohol in the presence of a base, or the reaction of a 5-hydroxypentanoic acid derivative with a benzyl halide.[1]

Williamson Ether Synthesis: A Validated Protocol

The Williamson ether synthesis is a robust and well-established method for forming ethers.[2] In the context of 5-benzyloxyvaleric acid, this typically involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl derivative.

Conceptual Experimental Protocol:

-

Starting Material Preparation: Begin with a protected form of 5-hydroxypentanoic acid, such as its methyl or ethyl ester, to avoid interference from the carboxylic acid functionality.

-

Deprotonation: In an anhydrous aprotic solvent (e.g., THF or DMF), treat the 5-hydroxypentanoate ester with a strong base like sodium hydride (NaH) at 0 °C to form the corresponding alkoxide. The evolution of hydrogen gas indicates the progress of the reaction.

-

Nucleophilic Substitution: To the solution of the alkoxide, add benzyl bromide or benzyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis: The resulting benzyloxy ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water, followed by acidic workup.

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of 5-benzyloxyvaleric acid.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 5-benzyloxyvaleric acid is dictated by its two primary functional groups: the carboxylic acid and the benzyl ether.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional class, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to amides via activation with coupling agents (e.g., DCC, EDC) followed by reaction with amines.

-

Reduction: Reduction to the corresponding primary alcohol, 5-benzyloxypentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Reactions of the Benzyl Ether Group

The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions. However, it can be cleaved when desired through several methods:

-

Catalytic Hydrogenolysis: This is the most common method for deprotection, involving hydrogenation over a palladium catalyst (e.g., Pd/C).[3] This reaction is clean, typically affording toluene and the deprotected alcohol.

-

Oxidative Cleavage: In some cases, the benzyl ether can be cleaved oxidatively.[1]

-

Acidic Cleavage: Strong acids can cleave the benzyl ether, although this method is less common due to the potential for side reactions.

The stability of the benzyl ether is attributed to the resonance stabilization of the benzylic radical, cation, or anion intermediates that may form during cleavage reactions.[4]

Applications in Research and Development

5-Benzyloxyvaleric acid is a valuable intermediate in several areas of chemical science, from polymer synthesis to the development of new therapeutic agents.

Polymer Chemistry

A significant application of 5-benzyloxyvaleric acid is in the synthesis of functionalized polyesters. It can be used in lipase-catalyzed ring-opening polymerization of δ-valerolactone derivatives to produce copolyesters.[1] This enzymatic approach offers a green and sustainable route to biocompatible and biodegradable polymers with tailored properties.

Sources

5-Phenylmethoxypentanoic Acid: A Technical Guide to its Synthesis, History, and Application in Drug Development

This in-depth technical guide provides a comprehensive overview of 5-phenylmethoxypentanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both technically precise and grounded in field-proven insights. We will explore the historical context of its synthesis, delve into detailed experimental protocols, and illuminate its applications as a versatile building block and potential therapeutic agent.

Introduction: A Molecule at the Crossroads of Synthesis and Bioactivity

5-Phenylmethoxypentanoic acid, also known as 5-(benzyloxy)pentanoic acid, is a carboxylic acid derivative featuring a benzyl ether group at the terminal position of a five-carbon chain.[1] While the specific moment of its initial discovery is not prominently documented in historical records, its conceptualization and synthesis are intrinsically linked to the foundational principles of organic chemistry and the perpetual search for novel bioactive compounds. Its structure, combining a flexible aliphatic chain with a bulky aromatic moiety, has made it a valuable tool in the synthesis of more complex molecules and a subject of investigation for its own biological activities.[1]

This guide will illuminate the scientific journey of 5-phenylmethoxypentanoic acid, from its likely initial synthesis via classic organic reactions to its contemporary applications in medicinal chemistry and polymer science.

Historical Context and the Genesis of Synthesis

The synthesis of 5-phenylmethoxypentanoic acid is a direct application of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis . Developed in the mid-19th century by Alexander Williamson, this reaction provides a reliable method for the formation of ethers from an alkoxide and an alkyl halide. Given the widespread availability of the necessary precursors, it is highly probable that 5-phenylmethoxypentanoic acid was first prepared through this method.

The historical impetus for synthesizing molecules like 5-phenylmethoxypentanoic acid likely arose from several parallel streams of scientific inquiry:

-

The Exploration of Protective Group Chemistry: In the early to mid-20th century, the art of multi-step organic synthesis was rapidly advancing. The benzyl group, introduced via benzyl halides, became a crucial protecting group for alcohols due to its relative stability and the ease of its subsequent removal by hydrogenolysis.[2][3] The synthesis of benzyloxyalkanoic acids would have been a logical step in developing building blocks for more complex targets, such as modified peptides or natural products.[4]

-

The Study of Fatty Acid Analogs: Researchers have long been interested in synthesizing analogs of naturally occurring fatty acids to probe their biological roles and to develop potential therapeutics. The introduction of a phenylmethoxy group would create a molecule with altered steric and electronic properties compared to its simple aliphatic counterparts, making it an interesting candidate for biological screening.

-

Early Drug Discovery Efforts: The structural motif of a carboxylic acid linked to an aromatic ring is a common feature in many pharmacologically active compounds. The exploration of simple, synthetically accessible molecules like 5-phenylmethoxypentanoic acid would have been a standard approach in the quest for new drugs.

Core Synthesis Protocols

The primary and most historically significant route to 5-phenylmethoxypentanoic acid remains the Williamson ether synthesis. Modern variations have optimized this process for yield and purity.

Williamson Ether Synthesis of this compound

This method involves the reaction of a salt of 5-hydroxypentanoic acid with a benzyl halide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxypentanoic acid (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium tert-butoxide, portion-wise to the solution. The formation of hydrogen gas (with NaH) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature to ensure complete formation of the alkoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.

-

Acidify the aqueous solution to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-phenylmethoxypentanoic acid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous solvents to prevent quenching of the base and to avoid side reactions.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive alkoxide with atmospheric oxygen and moisture.

-

Stepwise Addition at Low Temperature: The slow, cooled addition of the base and the benzyl halide helps to control the exothermic nature of the reactions and minimize potential side reactions.

-

Acidic Work-up: Acidification is crucial to protonate the carboxylate salt formed during the reaction, yielding the desired carboxylic acid.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most common, other methods can be employed, particularly starting from different precursors.

From δ-Valerolactone:

This two-step process involves the ring-opening of δ-valerolactone followed by benzylation.

Reaction Scheme:

Caption: Synthesis from δ-Valerolactone.

Experimental Protocol Outline:

-

Ring Opening: δ-Valerolactone is hydrolyzed under basic conditions (e.g., aqueous NaOH) to form the sodium salt of 5-hydroxypentanoic acid.

-

Benzylation: The resulting salt is then reacted with a benzyl halide in a suitable solvent to yield 5-phenylmethoxypentanoic acid, following a similar procedure to the Williamson ether synthesis.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 64740-39-2[5] |

| Appearance | White to off-white solid or colorless oil |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -O-CH₂-Ar), 3.48 (t, J = 6.4 Hz, 2H, -CH₂-O-), 2.40 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 1.80-1.65 (m, 4H, -CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 179.5 (COOH), 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 73.0 (-O-CH₂-Ar), 69.8 (-CH₂-O-), 33.9 (-CH₂-COOH), 29.1 (-CH₂-), 22.1 (-CH₂-).

-

IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 3030 (aromatic C-H stretch), 2940, 2860 (aliphatic C-H stretch), 1710 (C=O stretch of carboxylic acid), 1100 (C-O stretch of ether).

Applications in Drug Development and Beyond

5-Phenylmethoxypentanoic acid serves as a versatile building block and has been investigated for its own biological activities.

Precursor in Organic Synthesis

The bifunctional nature of 5-phenylmethoxypentanoic acid (a carboxylic acid and a protected alcohol) makes it a valuable starting material for the synthesis of more complex molecules.[1]

-

Peptide and Peptidomimetic Synthesis: The carboxylic acid moiety can be activated and coupled with amines to form amides, a key reaction in peptide synthesis. The benzyloxy group can serve as a protecting group for a hydroxyl functionality that is later revealed in the synthetic sequence.[4]

-

Synthesis of Bioactive Molecules: It is a precursor for a variety of organic molecules with potential applications in pharmaceuticals and agrochemicals.[1]

Potential as a Phospholipase A₂ (PLA₂) Inhibitor

One of the most significant areas of interest for 5-phenylmethoxypentanoic acid and its derivatives is in the realm of inflammation. It has been identified as a potential inhibitor of phospholipase A₂ (PLA₂) enzymes.[1]

Signaling Pathway and Mechanism of Action:

Caption: Inhibition of the PLA₂-mediated inflammatory pathway.

PLA₂ enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting PLA₂, 5-phenylmethoxypentanoic acid can reduce the production of these inflammatory molecules.[1] The benzyloxy group is thought to interact with hydrophobic pockets in the enzyme's active site, contributing to its inhibitory activity.[1]

Polymer Science

5-Phenylmethoxypentanoic acid has found applications in polymer chemistry, particularly in the synthesis of copolyesters through lipase-catalyzed ring-opening polymerization of δ-valerolactone derivatives.[1] This highlights its utility in the creation of novel biomaterials.

Conclusion